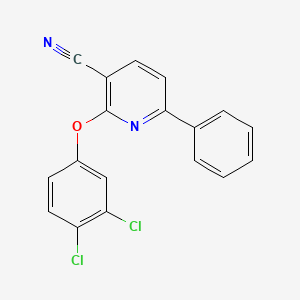
2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile is a chemical compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a dichlorophenoxy group, a phenyl group, and a pyridine ring with a carbonitrile substituent.
作用机制
Target of Action
The primary target of 2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile is picornaviruses . Picornaviruses are a family of viruses that includes many pathogens of humans and animals. The compound has been found to inhibit plaque formation, cytopathic effect, or both in 11 of 12 picornaviruses .
Mode of Action
Instead, it inhibits some early event in virus replication, after uncoating, which is required for the synthesis of a majority of viral RNA .
Biochemical Pathways
It appears to inhibit some early event in virus replication, after uncoating, which is required for the synthesis of a majority of viral rna .
Result of Action
The result of the compound’s action is the inhibition of plaque formation, cytopathic effect, or both in 11 of 12 picornaviruses . This suggests that the compound could potentially be used as an antiviral agent against these viruses.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile typically involves multiple steps. One common method includes the reaction of 3,4-dichlorophenol with a suitable pyridine derivative under controlled conditions. The reaction may involve the use of catalysts and specific solvents to achieve the desired product. The detailed reaction conditions, including temperature, pressure, and time, are optimized to maximize yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced purification techniques, such as chromatography and crystallization, ensures the high purity of the final product. Safety measures and environmental considerations are also critical in industrial settings to minimize the impact on workers and the environment.
化学反应分析
Types of Reactions
2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, typically using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate and hydrogen peroxide, often under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride are used, typically in anhydrous solvents.
Substitution: Nucleophiles or electrophiles, such as halides or amines, are used under various conditions, including elevated temperatures and the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups.
科学研究应用
2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.
Medicine: Research explores its potential therapeutic applications, such as its role in drug development and its effects on specific biological targets.
Industry: The compound is used in the development of new materials and as an intermediate in the production of other chemicals.
相似化合物的比较
Similar Compounds
2-(3,4-Dichlorophenoxy) triethylamine: Known for its regulatory effects on plant growth and development.
2-(3,4-Dichlorophenoxy)-5-nitrobenzonitrile: Exhibits antiviral activity and is studied for its effects on viral replication.
Uniqueness
2-(3,4-Dichlorophenoxy)-6-phenylpyridine-3-carbonitrile is unique due to its specific structure, which imparts distinct chemical and biological properties
属性
IUPAC Name |
2-(3,4-dichlorophenoxy)-6-phenylpyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10Cl2N2O/c19-15-8-7-14(10-16(15)20)23-18-13(11-21)6-9-17(22-18)12-4-2-1-3-5-12/h1-10H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFCSBUAABNLJTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(C=C2)C#N)OC3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10Cl2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














